An In-depth Technical Guide to Butyl (methylsulfonyloxy)acetate: Properties, Stability, and Handling
An In-depth Technical Guide to Butyl (methylsulfonyloxy)acetate: Properties, Stability, and Handling
Introduction: Understanding the Dual Functionality of Butyl (methylsulfonyloxy)acetate
Butyl (methylsulfonyloxy)acetate is a bifunctional organic molecule that, while not extensively documented in mainstream chemical literature, possesses a structure that implies significant utility in synthetic chemistry. Its architecture, featuring both a butyl ester and a methanesulfonate (mesylate) group, positions it as a potent alkylating agent for introducing a butyl acetate moiety onto a nucleophilic substrate. The core of its reactivity lies in the mesylate group, an excellent leaving group, which facilitates nucleophilic substitution reactions. This guide provides an in-depth analysis of its chemical properties, stability profile, and best practices for its synthesis and handling, tailored for professionals in research and drug development.
Section 1: Physicochemical and Structural Properties
The inherent reactivity of Butyl (methylsulfonyloxy)acetate dictates that its utility is intrinsically linked to its stability. A comprehensive understanding of its properties is paramount for its effective application.
1.1: Core Data and Inferred Characteristics
While exhaustive experimental data is sparse, we can compile known and inferred properties based on its structure and related compounds. A close structural analog, 4-((methylsulfonyl)oxy)butyl acetate, shares the same molecular formula and weight, indicating similar physical properties[1].
| Property | Value / Inferred Characteristic | Source / Rationale |
| Chemical Name | Butyl 2-((methylsulfonyl)oxy)acetate | IUPAC Nomenclature |
| CAS Number | 10344-96-4 | Chemical Abstract Service |
| Molecular Formula | C7H14O5S | |
| Molecular Weight | 210.25 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid (Inferred) | Based on similar alkyl mesylates and acetate esters[2]. |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Acetone, Ethyl Acetate). Sparingly soluble in water, with decomposition. | Inferred from butyl acetate and alkyl mesylate properties[2][3]. |
| Boiling Point | High; likely decomposes upon heating at atmospheric pressure. | Typical for functionalized mesylates. |
| Stability | Sensitive to moisture, heat, and nucleophiles. | Inherent reactivity of the mesylate group. |
1.2: Structural Visualization
The molecule's structure is key to its function. The electron-withdrawing mesylate group is attached to the acetyl carbon, primed for nucleophilic attack.
Caption: Chemical structure of Butyl (methylsulfonyloxy)acetate.
Section 2: Chemical Reactivity and Stability Profile
The central theme of this compound's chemistry is the inherent tension between its ester functionality and the highly reactive mesylate leaving group.
2.1: The Mesylate Group: A Superior Leaving Group
The methanesulfonate (mesylate) anion is an exceptionally stable species due to resonance delocalization of the negative charge across the three oxygen atoms. This stability makes it an excellent leaving group in nucleophilic substitution reactions, primarily following an SN2 mechanism. This high reactivity is the cornerstone of its utility as an alkylating agent.
2.2: Hydrolytic Stability: A Critical Limitation
The presence of two electrophilic centers—the carbonyl carbon of the ester and the carbon bearing the mesylate—makes Butyl (methylsulfonyloxy)acetate highly susceptible to hydrolysis. The reaction pathway can be complex and is pH-dependent.
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Aqueous Environments: The compound will exhibit limited stability in water. The hydrolysis of sulfonate esters can proceed through either a concerted or a stepwise mechanism, a topic of some debate in the literature.[4][5][6][7][8] Regardless of the precise mechanism, the practical outcome is the cleavage of the C-O bond, displacing the mesylate group.
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Alkaline Conditions (High pH): Under basic conditions, two competing pathways exist. Saponification (hydrolysis) of the butyl ester will occur, alongside nucleophilic attack by hydroxide ions at the carbon bearing the mesylate. From an application standpoint, basic conditions should be strictly avoided unless ester cleavage is the desired outcome.
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Acidic Conditions (Low pH): Acid-catalyzed hydrolysis of the ester is possible. Furthermore, the presence of water will lead to the solvolysis of the mesylate group, yielding butyl hydroxyacetate.
2.3: Thermal Stability
While specific data is unavailable, alkyl mesylates can decompose at elevated temperatures. It is advisable to use this reagent at or below room temperature unless empirical data suggests otherwise. Distillation is generally not a viable purification method due to the risk of decomposition.
Section 3: Synthesis, Handling, and Application
As a reactive alkylating agent, proper synthesis and handling protocols are not just recommended; they are essential for safety and experimental success.
3.1: Proposed Synthetic Protocol
A plausible and standard method for synthesizing Butyl (methylsulfonyloxy)acetate would involve the reaction of Butyl hydroxyacetate with methanesulfonyl chloride in the presence of a non-nucleophilic base.
Reaction: Butyl hydroxyacetate + Methanesulfonyl Chloride --(Base, Solvent)--> Butyl (methylsulfonyloxy)acetate + Base·HCl
Step-by-Step Methodology:
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Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add Butyl hydroxyacetate (1.0 eq) and anhydrous dichloromethane (DCM, ~0.5 M).
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Cooling: Cool the solution to 0 °C in an ice-water bath.
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Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution. The rationale for using a non-nucleophilic base is to scavenge the HCl byproduct without competing with the alcohol for the methanesulfonyl chloride.
-
Mesylation: Add methanesulfonyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C. An exothermic reaction is expected.
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Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).
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Workup:
-
Quench the reaction by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine. The acid wash removes the base, and the bicarbonate wash removes any remaining acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product should be purified via flash column chromatography on silica gel using a non-polar solvent system (e.g., Hexane/Ethyl Acetate gradient).
3.2: Application as an Alkylating Agent
The primary application of this reagent is in the alkylation of nucleophiles. Mesylates are potent alkylating agents and are classified as genotoxic.[9][10][11] Their reactivity makes them valuable for creating C-N, C-O, and C-S bonds.
Caption: Generalized SN2 reaction pathway.
3.3: Safety and Handling: A Non-Negotiable Priority
Alkyl mesylates are classified as alkylating agents, a group of compounds known for their potential to be mutagenic, carcinogenic, and genotoxic.[9][12][13] Therefore, stringent safety protocols must be followed.
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Personal Protective Equipment (PPE): Always handle Butyl (methylsulfonyloxy)acetate inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using thicker gloves like butyl rubber), and chemical splash goggles.[14][15][16]
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Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere.[14] It should be stored in a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible materials such as strong oxidizing agents, acids, bases, and moisture.[3][17]
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Waste Disposal: All waste materials, including contaminated glassware and PPE, must be disposed of as hazardous chemical waste according to institutional and local regulations.
Section 4: Experimental Workflow and Data Management
A self-validating protocol for using Butyl (methylsulfonyloxy)acetate in an alkylation reaction requires careful planning and execution.
Caption: A robust workflow for nucleophilic alkylation.
Conclusion
Butyl (methylsulfonyloxy)acetate is a valuable, albeit highly reactive, synthetic intermediate. Its utility is derived directly from the potent leaving group ability of the mesylate moiety. However, this reactivity necessitates a deep understanding of its stability, particularly its pronounced sensitivity to hydrolysis. By employing rigorous anhydrous techniques, appropriate safety precautions for handling alkylating agents, and carefully controlled reaction conditions, researchers can effectively leverage this bifunctional reagent for the targeted introduction of the butyl acetoxyethyl group in complex molecule synthesis.
References
-
Title: The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data Source: FAO AGRIS URL: [Link]
-
Title: Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters Source: Royal Society of Chemistry URL: [Link]
-
Title: The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data Source: Semantic Scholar URL: [Link]
-
Title: Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? Source: PubMed URL: [Link]
-
Title: What is Butyl Acetate? Cosmetic usage, properties, and regulatory insights Source: Slate URL: [Link]
-
Title: Material Safety Data Sheet Butyl acetate Source: Vastani URL: [Link]
-
Title: Tert-butyl 2-(7-methylsulfonyloxyheptoxy)acetate | C14H28O6S Source: PubChem URL: [Link]
-
Title: Safety data sheet - BASF Source: BASF URL: [Link]
-
Title: Determination of Alkyl Methanesulfonates in Doxazosin Mesylate by Gas Chromatography-mass Spectrometer - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Reactions of alkyl mesylates with thiocyanate ion in aqueous solution. Source: ResearchGate URL: [Link]
-
Title: ALKYL SULFONATE ESTER IMPURITIES COM(21)39 Report from the Secretary and Scientific Director Source: GOV.UK URL: [Link]
-
Title: Safety Data Sheet Butyl Acetate Revision 6, Date 17 May 2024 Source: Redox URL: [Link]
-
Title: Time-dependent selected reaction monitoring-based GC-MS/MS method for estimation of genotoxic impurities in new antibacterial ag Source: Springer URL: [Link]
-
Title: Alkylating Chemotherapy Agents: 7 Key Examples and Their Clinical Uses Source: Liv Hospital URL: [Link]
-
Title: Reviewing the Pharmacology of Alkylating Agents Source: Nurses Zone URL: [Link]
-
Title: Safe Handling of Oral Chemotherapeutic Agents in Clinical Practice: Recommendations From an International Pharmacy Panel - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Safe handling of cytotoxics: guideline recommendations - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Clinical and High-Dose Alkylating Agents Source: University of Nebraska Medical Center URL: [Link]
-
Title: Kinetic Study of Esterification Reaction for the Synthesis of Butyl Acetate Source: International Journal of Engineering Research & Technology URL: [Link]
-
Title: Synthesis of Butyl Acetate in a Membrane Reactor in a Flow-Through Mode Source: ResearchGate URL: [Link]
- Title: WO2016038629A1 - A single step process for the preparation of butyl acetate Source: Google Patents URL
-
Title: Production of Butyl Acetate from Methyl Acetate and Methanol Source: DWSIM URL: [Link]
Sources
- 1. 4-((methylsulfonyl)oxy)butyl acetate - SRIRAMCHEM [sriramchem.com]
- 2. slate.greyb.com [slate.greyb.com]
- 3. chemarc.com [chemarc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data [agris.fao.org]
- 7. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Alkyl Methanesulfonates in Doxazosin Mesylate by Gas Chromatography-mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. int.livhospital.com [int.livhospital.com]
- 13. nursingcecentral.com [nursingcecentral.com]
- 14. vastanichem.com [vastanichem.com]
- 15. Safe Handling of Oral Chemotherapeutic Agents in Clinical Practice: Recommendations From an International Pharmacy Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. download.basf.com [download.basf.com]
